6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that contains both pyrrole and pyridine rings. It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 1st position of the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can lead to more consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, in the presence of palladium catalysts to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Cross-Coupling: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, amino, or thio derivatives.
Coupling Products: Products typically include biaryl or styrene derivatives.
Scientific Research Applications
Chemistry: 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Derivatives of this compound have been studied for their anti-cancer properties, particularly in inhibiting the proliferation of cancer cells .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, particularly its derivatives, involves the inhibition of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the 1st position.
6-Bromo-1H-benzimidazole: Contains a benzimidazole ring instead of the pyrrolo[2,3-b]pyridine structure.
5-Bromo-1-methyl-1H-imidazole: Contains an imidazole ring instead of the pyrrolo[2,3-b]pyridine structure.
Uniqueness: 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the methyl group allows for selective functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
6-bromo-1-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPKGCWVCDXZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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